4-Amino-3-(4-ethylphenyl)butanoic acid
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Overview
Description
4-Amino-3-(4-ethylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of an amino group, a butanoic acid chain, and an ethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-ethylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with nitromethane to form 4-ethyl-β-nitrostyrene. This intermediate is then subjected to a reduction reaction using hydrogen gas and a palladium catalyst to yield 4-ethylphenethylamine. The final step involves the reaction of 4-ethylphenethylamine with succinic anhydride to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process typically includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-ethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Br2, Cl2) for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Scientific Research Applications
4-Amino-3-(4-ethylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-ethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-phenylbutanoic acid: Lacks the ethyl substitution on the phenyl ring.
4-Amino-3-(4-methylphenyl)butanoic acid: Contains a methyl group instead of an ethyl group on the phenyl ring.
4-Amino-3-(4-chlorophenyl)butanoic acid: Contains a chlorine atom on the phenyl ring.
Uniqueness
4-Amino-3-(4-ethylphenyl)butanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets or alter its metabolic stability compared to similar compounds.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-amino-3-(4-ethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)11(8-13)7-12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15) |
InChI Key |
HPHVMUWDNADKFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)CN |
Origin of Product |
United States |
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